molecular formula C9H13NO4S B2414907 2,5-dimethoxy-N-methylbenzenesulfonamide CAS No. 693805-48-0

2,5-dimethoxy-N-methylbenzenesulfonamide

Cat. No. B2414907
CAS RN: 693805-48-0
M. Wt: 231.27
InChI Key: DBFYCPPMAVPSBV-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-methylbenzenesulfonamide (DMMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMS is a sulfonamide derivative that contains two methoxy groups and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Dimethoxycarbene Reactions : A study by Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide, leading to the formation of a carbonimidoate derivative. This indicates a potential application in organic synthesis involving similar compounds.

Biomedical Applications

  • Cancer Therapeutics : The research by Mun et al. (2012) investigated arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds showed promise in antagonizing tumor growth, suggesting potential use in cancer therapy.
  • Antibacterial and Anti-Inflammatory Agents : A study by Abbasi et al. (2017) synthesized new sulfonamides with 1,4-benzodioxin rings showing notable antibacterial potential. These compounds were suggested as therapeutic agents for inflammatory ailments.

Sensor Development

  • Heavy Metal Sensors : The work of Sheikh et al. (2016) developed a Co2+ ions sensor using N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated on a glassy carbon electrode. This indicates its utility in detecting heavy metals in environmental and health-care fields.

Spectroscopic and Computational Studies

  • Structural Analysis : Murthy et al. (2018) conducted a structural and electronic properties study of a sulfonamide molecule, revealing insights into intermolecular interactions, which are crucial for understanding its behavior in various applications.

Anticancer Activities

  • Anti-Pancreatic Cancer Activities : KCN1, a novel synthetic sulfonamide anticancer agent, was studied by Wang et al. (2012) for its efficacy against pancreatic cancer, both in vitro and in vivo.

DNA Binding and Cleavage

  • Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, demonstrating potential applications in cancer therapy and molecular biology.

Corrosion Inhibition

Alzheimer's Disease Therapy

  • Enzyme Inhibitory Kinetics for Alzheimer’s Treatment : Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, which is a promising lead for Alzheimer's disease treatment.

properties

IUPAC Name

2,5-dimethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-10-15(11,12)9-6-7(13-2)4-5-8(9)14-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFYCPPMAVPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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